Dasotraline [(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine] is a potent inhibitor of dopamine and norepinephrine reuptake transporters. [ [] ] It acts as a dual monoamine reuptake inhibitor, primarily targeting dopamine transporters (DAT) and norepinephrine transporters (NET). [ [], [] ] Dasotraline is currently under investigation for its potential therapeutic role in addressing Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). [ [], [], [], [], [], [], [] ]
The molecular structure of Dasotraline is characterized by a tetrahydronaphthalene ring system substituted at the 4-position with a 3,4-dichlorophenyl group. [ [], [] ] The stereochemistry at the 1 and 4 positions is crucial, with the (1R,4S) configuration defining the active enantiomer. [ [], [] ] Further analysis of the structure can be performed using computational chemistry tools to determine its molecular geometry, electronic properties, and potential binding interactions with target receptors.
Dasotraline exerts its therapeutic effects primarily through the inhibition of dopamine and norepinephrine reuptake transporters. [ [], [], [] ] It displays a high binding affinity for DAT and NET, exhibiting an IC50 of 3 nM for dopamine uptake and 4 nM for norepinephrine uptake. [ [] ] While it also demonstrates inhibitory activity against serotonin transporters (SERT), its affinity is comparatively weaker with an IC50 of 15 nM. [ [] ] This dual inhibition of dopamine and norepinephrine reuptake leads to increased levels of these neurotransmitters within the synaptic cleft, thereby enhancing their signaling and ultimately contributing to the observed therapeutic effects. [ [], [], [] ] Dasotraline's mechanism of action distinguishes it from stimulants as it does not directly release dopamine or norepinephrine but rather prolongs their presence in the synapse by blocking their reuptake. [ [], [] ]
The pharmacokinetic profile of Dasotraline is characterized by slow absorption and a prolonged elimination half-life, ranging from 47 to 77 hours. [ [], [], [], [], [], [] ] This pharmacokinetic characteristic enables once-daily dosing and provides sustained inhibition of dopamine and norepinephrine reuptake throughout the 24-hour dosing interval. [ [], [], [], [], [] ] Dasotraline achieves steady-state plasma concentration after approximately two weeks of consistent daily dosing. [ [] ] Additional physicochemical properties such as solubility, partition coefficient, and stability require further investigation using appropriate analytical techniques.
Beyond its potential therapeutic applications, Dasotraline has also been investigated for its use as a selective inhibitor of cytochrome 2B6 (CYP2B6) in reaction phenotyping studies. [ [] ] These studies leverage Dasotraline's ability to inactivate CYP2B6 with high selectivity, facilitating the assessment of the fraction metabolized (fm) of drug candidates by this specific enzyme. [ [] ] This information is crucial for understanding the potential risks of drug-drug interactions in clinical settings. [ [] ]
Future research directions for Dasotraline involve several crucial areas. Firstly, further investigation into its synthesis is necessary to develop more efficient and cost-effective methods for large-scale production. [ [] ] Secondly, a deeper understanding of its chemical reactivity and metabolic fate is essential for optimizing its pharmacokinetic properties and mitigating potential drug interactions. [ [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6